molecular formula C11H14O6 B584337 3,4,5-Trimethoxyphenylglyoxal hydrate CAS No. 150114-69-5

3,4,5-Trimethoxyphenylglyoxal hydrate

Cat. No. B584337
CAS RN: 150114-69-5
M. Wt: 242.227
InChI Key: WNXCGXWGPPAKFM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C11H14O6 . It has a molecular weight of 242.23 g/mol . The IUPAC name for this compound is 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde hydrate .


Molecular Structure Analysis

The InChI code for 3,4,5-Trimethoxyphenylglyoxal hydrate is 1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 . The SMILES representation is COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethoxyphenylglyoxal hydrate include a melting point of 128-131°C and a boiling point of 135-140 °C (at 0.4 Torr). It has a density of 1.178±0.06 g/cm3 .

Scientific Research Applications

  • Molecular Dynamics and Hydration Studies : The hydration dynamics of various zwitterionic analogues, including trimethylglycine, were studied through molecular dynamics simulations. This research has implications for protein stability and nonfouling interfaces (White & Jiang, 2011).

  • Polymer Chemistry and Water Uptake : Research on polythiophene derivatives with ethylene glycol-based side chains highlighted the importance of polymer crystallinity in water uptake and organic electrochemical transistors performance (Flagg et al., 2019).

  • Corrosion Inhibition : A study on spirocyclopropane derivatives, including 3-MPOD, demonstrated effective inhibition of mild steel corrosion in acidic solutions (Chafiq et al., 2020).

  • Organic Synthesis Techniques : Research into the synthesis of 3,4,5-Trimethoxyphenyllithium, a substructure in natural products, has shown effective methods for incorporation via carbon-carbon bond formation (Hoye & Kaese, 1982).

  • Bioactivity Investigations : Studies have been conducted on various compounds containing the 3,4,5-trimethoxyphenyl moiety, investigating their antimicrobial, antiproliferative, and anticonvulsant activities. This includes research on pyrazole derivatives and other organic compounds (Mohamed et al., 2006), (Jin et al., 2006).

  • Antioxidant Properties : Research on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety has explored their antioxidant activities and their correlation with structural aspects (Kareem et al., 2016).

  • Lipid Bilayer Studies : The hydration and fluidity of lipid bilayers in different phases were analyzed using probes, revealing insights into the biophysical properties of these bilayers (M'Baye et al., 2008).

  • Mercuriation Processes : The mercuriation of 3,4,5-trimethoxybenzoic acid and synthesis of derivatives were investigated, providing insights into organometallic chemistry and molecular structure (Vicente et al., 1992).

  • Cholinesterase Inhibitory Activity : A study on 3,4,5-trimethoxycinnamates examined their ability to inhibit acetylcholinesterase and butyrylcholinesterase, highlighting their potential in medicinal chemistry (Kos et al., 2021).

  • Tubulin Polymerization Inhibition : Arylthioindoles with a 3,4,5-trimethoxyphenyl moiety were found to be potent tubulin polymerization inhibitors and effective against cancer cell growth (De Martino et al., 2006).

Safety and Hazards

3,4,5-Trimethoxyphenylglyoxal hydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action:

Action Environment:

Its potential therapeutic applications and environmental impact remain intriguing areas for investigation . 🌟

properties

IUPAC Name

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXCGXWGPPAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662983
Record name Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxyphenylglyoxal hydrate

CAS RN

150114-69-5
Record name Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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